5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile
Description
5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenyl group at position 2 and a piperazine ring at position 5, which is further functionalized with a 4-chlorobenzoyl moiety. The nitrile group at position 4 enhances its electronic properties, making it a candidate for pharmacological and materials science applications. Its molecular weight is 448.91 g/mol, as confirmed by screening data .
Properties
IUPAC Name |
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2/c22-16-5-1-14(2-6-16)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)15-3-7-17(23)8-4-15/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERCNIBQBIZLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to 5-(4-(4-chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile are summarized below, with key differences in substituents, physicochemical properties, and biological activities highlighted.
Table 1: Structural and Functional Comparison of Analogous Oxazole-4-carbonitrile Derivatives
*Estimated by substituting Cl (35.45 g/mol) with F (19.00 g/mol).
†From screening data for a related compound .
‡Calculated based on molecular formula from .
Key Observations:
Halogen Substitution Effects: The fluorinated analog (4-F substituents) exhibits higher electronegativity compared to the target compound’s 4-Cl groups, which may influence electronic interactions in biological systems (e.g., hydrogen bonding or dipole moments) .
Aromatic Substituent Variations: Replacement of the 4-chlorophenyl group with a furan-2-yl moiety () reduces aromatic conjugation, likely decreasing lipophilicity and metabolic stability .
Physicochemical Properties :
- The target compound’s molecular weight (448.91 g/mol) is higher than analogs with smaller substituents (e.g., furan or fluorine), which may impact bioavailability .
- Absolute hardness (η) , a measure of electronic stability, is influenced by substituents. Chlorine’s higher electronegativity compared to fluorine or methoxy groups could increase η, enhancing resistance to electron transfer reactions .
Notes and Limitations
- The comparisons above rely on structural inferences and data from analogous compounds; direct experimental studies on the target compound are needed to confirm properties like binding affinity or toxicity.
- Tools like Multiwfn () could be employed for advanced electronic structure analysis to quantify substituent effects on reactivity or solubility .
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